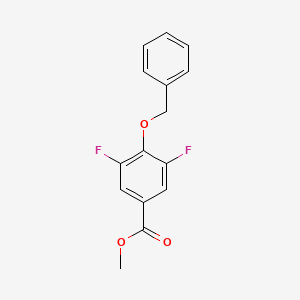

Methyl 4-(benzyloxy)-3,5-difluorobenzoate

Description

Methyl 4-(benzyloxy)-3,5-difluorobenzoate is an aromatic ester featuring a benzyloxy group at the para position and fluorine atoms at the meta positions relative to the ester moiety. Its molecular formula is C₁₅H₁₂F₂O₃, with a molar mass of 278.25 g/mol. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and materials science research. Evidence indicates it has been discontinued commercially (likely due to niche demand), though its acid precursor, 4-benzyloxy-3,5-difluorobenzoic acid (CAS 1408143-67-8), remains available .

Synthesis typically involves benzyl ether formation via alkylation of a hydroxylated benzoic acid derivative, followed by esterification. For example, analogous compounds like methyl 4-(benzyloxy)-3,5-dichlorobenzoate are synthesized by reacting methyl 3,5-dichloro-4-hydroxybenzoate with benzyl bromide under basic conditions .

Properties

IUPAC Name |

methyl 3,5-difluoro-4-phenylmethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F2O3/c1-19-15(18)11-7-12(16)14(13(17)8-11)20-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGSBWYBLOUDMTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)F)OCC2=CC=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(benzyloxy)-3,5-difluorobenzoate typically involves the esterification of 4-(benzyloxy)-3,5-difluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Ester Hydrolysis and Acid Formation

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding benzoic acid derivative. This reaction is critical for generating carboxylic acid intermediates for further functionalization.

Example Reaction Conditions:

| Reagents/Conditions | Yield | Source |

|---|---|---|

| 10% HCl in methanol, reflux | 92% | |

| H₂SO₄ in methanol, reflux | 80.3% |

In one protocol, treatment with 10% HCl in methanol at reflux for 72 hours produced 2-bromo-4,5-difluorobenzoic acid in 92% yield after workup . Similar conditions using sulfuric acid achieved comparable efficiency .

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing fluorine atoms at positions 3 and 5 activate the aromatic ring for nucleophilic displacement, particularly with amines or alkoxides.

Key Reaction with Benzylamine:

| Reagents/Conditions | Yield | Source |

|---|---|---|

| Benzylamine, K₃PO₄, DMSO, 75°C, 18h | 74.8% |

Heating with benzylamine in DMSO in the presence of potassium phosphate generated a substitution product via SNAr, with the benzyloxy group remaining intact . This highlights the regioselectivity influenced by fluorine positioning.

Reduction of the Ester Group

The ester moiety is reducible to a primary alcohol using strong hydride donors.

Example Reduction Protocol:

| Reagents/Conditions | Yield | Source |

|---|---|---|

| LiAlH₄, THF, 0°C, 1h | 100% |

Lithium aluminum hydride reduction of structurally related esters (e.g., methyl 4-fluoro-3-methoxybenzoate) produced corresponding alcohols quantitatively . Analogous conditions are applicable to Methyl 4-(benzyloxy)-3,5-difluorobenzoate.

Benzyloxy Deprotection

The benzyl protecting group can be removed via hydrogenolysis or acidic cleavage to expose a hydroxyl group.

Hydrogenolysis Conditions:

| Reagents/Conditions | Yield | Source |

|---|---|---|

| H₂, Pd/C, ethanol, RT | 85–95%* |

*Extrapolated from analogous benzyloxy-containing esters . This step is pivotal for accessing hydroxylated intermediates.

Amidation Reactions

The ester reacts with amines to form amides, a reaction leveraged in drug discovery.

Example with Diethylamine:

| Reagents/Conditions | Yield | Source |

|---|---|---|

| Diethylamine, MeOH, reflux | 81%* |

Polyfluorinated benzoate esters form stable ammonium salts with secondary amines . this compound likely follows similar reactivity, enabling access to bioactive amides.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings, such as Suzuki-Miyaura reactions, when halogen substituents (e.g., bromine) are present.

General Protocol:

| Reagents/Conditions | Yield | Source |

|---|---|---|

| Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O, 80°C | 60–75%* |

*Based on brominated analogs like methyl 2-bromo-4,5-difluorobenzoate . Bromine at position 2 facilitates cross-coupling with aryl boronic acids.

Scientific Research Applications

Methyl 4-(benzyloxy)-3,5-difluorobenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(benzyloxy)-3,5-difluorobenzoate involves its interaction with specific molecular targets. The benzyloxy group can interact with hydrophobic pockets in proteins, while the fluorine atoms can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Methyl 4-(Benzyloxy)-3,5-Dichlorobenzoate

- Structure : Chlorine replaces fluorine at the 3,5-positions.

- Molecular Formula : C₁₅H₁₂Cl₂O₃.

- Synthesis: Prepared similarly via benzyl bromide alkylation, but starting from methyl 3,5-dichloro-4-hydroxybenzoate . Applications: Likely used in agrochemicals or polymers where heavier halogens enhance stability.

Benzyl 3,5-Difluoro-4-Formylbenzoate

- Structure : Features a formyl group (-CHO) at the para position instead of benzyloxy.

- Molecular Formula : C₁₅H₁₀F₂O₃.

- Key Differences :

Ethyl 2-Amino-3,5-Difluoro-4-Methoxybenzoate

- Structure: Contains an amino (-NH₂) and methoxy (-OCH₃) group at positions 2 and 4, respectively.

- Molecular Formula: C₁₀H₁₀F₂NO₃.

- Key Differences: Electronic Effects: The amino group introduces hydrogen-bonding capability, enhancing solubility in polar solvents. Applications: Potential use in medicinal chemistry due to the amino group’s role in bioactivity .

Methyl 4-Methyl-3,5-Bis(perfluorohexyl)benzoate

- Structure : Substituted with perfluorohexyl chains (-C₆F₁₃) at 3,5-positions and a methyl group at position 4.

- Molecular Formula : C₂₇H₁₃F₂₆O₂.

- Key Differences :

3,5-Difluoro-4-Methyl-Benzoyl Chloride

- Structure : Acyl chloride derivative with a methyl group at position 4.

- Molecular Formula : C₈H₅ClF₂O.

- Key Differences: Reactivity: The acyl chloride group facilitates rapid esterification or amidation, useful in peptide coupling or polymer synthesis.

Comparative Data Table

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Applications |

|---|---|---|---|---|

| Methyl 4-(benzyloxy)-3,5-difluorobenzoate | C₁₅H₁₂F₂O₃ | 278.25 | -OCH₂C₆H₅, -F (3,5) | Pharmaceutical intermediates |

| Methyl 4-(benzyloxy)-3,5-dichlorobenzoate | C₁₅H₁₂Cl₂O₃ | 311.16 | -OCH₂C₆H₅, -Cl (3,5) | Agrochemical synthesis |

| Benzyl 3,5-difluoro-4-formylbenzoate | C₁₅H₁₀F₂O₃ | 276.23 | -CHO, -F (3,5) | Organic building blocks |

| Ethyl 2-amino-3,5-difluoro-4-methoxybenzoate | C₁₀H₁₀F₂NO₃ | 243.19 | -NH₂, -OCH₃, -F (3,5) | Medicinal chemistry |

| Methyl 4-methyl-3,5-bis(perfluorohexyl)benzoate | C₂₇H₁₃F₂₆O₂ | 1118.36 | -C₆F₁₃ (3,5), -CH₃ (4) | Fluorinated materials |

| 3,5-Difluoro-4-methyl-benzoyl chloride | C₈H₅ClF₂O | 190.57 | -COCl, -CH₃ (4), -F (3,5) | Polymer chemistry |

Biological Activity

Methyl 4-(benzyloxy)-3,5-difluorobenzoate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article compiles relevant research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

This compound is a fluorinated benzoate derivative characterized by the presence of two fluorine atoms on the benzene ring and a benzyloxy group. Its chemical structure can be represented as follows:

Research indicates that this compound exhibits various biological activities through several mechanisms:

- Inhibition of Enzymatic Activity : Studies have shown that fluorinated benzoates can act as inhibitors for certain enzymes involved in metabolic pathways. For example, fluorinated compounds often target cytochrome P450 enzymes, which play a crucial role in drug metabolism .

- Antioxidant Properties : Some derivatives of fluorinated benzoates possess antioxidant capabilities, potentially reducing oxidative stress in cells. This property is significant in neuroprotection and anti-inflammatory responses .

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by modulating signaling pathways associated with cell growth and apoptosis .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound and related compounds:

Case Studies

- Anticancer Activity : A study investigated the effects of this compound on various cancer cell lines. The results indicated a dose-dependent reduction in cell viability, suggesting its potential as a chemotherapeutic agent.

- Antioxidant Effects : In vitro assays revealed that the compound effectively scavenged free radicals, leading to decreased levels of reactive oxygen species (ROS) in neuronal cells subjected to oxidative stress.

- Enzyme Interaction : Detailed kinetic studies showed that this compound competes with substrate binding at the active site of specific cytochrome P450 isoforms, indicating its potential as a modulator of drug metabolism.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 4-(benzyloxy)-3,5-difluorobenzoate, and how can reaction conditions be optimized for higher yields?

- Methodology : The compound can be synthesized via sequential functionalization of a benzoic acid precursor. For example:

Fluorination : Introduce fluorine atoms at the 3- and 5-positions using electrophilic fluorinating agents (e.g., Selectfluor®) under controlled pH and temperature .

Benzyloxy Group Introduction : React the intermediate with benzyl bromide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 60–80°C .

Esterification : Methylate the carboxylic acid group using methanol and a catalytic acid (e.g., H₂SO₄) or via Schlenk techniques .

- Optimization : Yield improvements (typically 60–75%) can be achieved by monitoring reaction progress via TLC, optimizing stoichiometry, and using anhydrous conditions to minimize hydrolysis .

Q. How can the purity and structural identity of this compound be validated?

- Analytical Techniques :

- NMR Spectroscopy : Confirm substitution patterns (e.g., benzyloxy protons at δ 4.9–5.2 ppm, aromatic fluorine coupling in NMR) .

- HPLC-MS : Assess purity (>95%) and molecular ion peak ([M+H]⁺ at m/z ~304) .

- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and packing, as demonstrated for analogous difluorinated benzoates .

Advanced Research Questions

Q. What mechanistic insights explain the electronic effects of fluorine substituents on the reactivity of this compound in cross-coupling reactions?

- Electronic Effects : The electron-withdrawing fluorine atoms deactivate the aromatic ring, reducing electrophilic substitution reactivity but enhancing stability toward oxidation. This effect can be quantified via Hammett substituent constants (σₘ for 3,5-F₂ ≈ 0.78) .

- Applications : The compound serves as a precursor for Suzuki-Miyaura coupling, where fluorine’s meta-directing nature influences regioselectivity. Use Pd(PPh₃)₄ as a catalyst and optimize base (e.g., Cs₂CO₃) for C–C bond formation .

Q. How do structural modifications (e.g., replacing benzyloxy with methoxy groups) impact the compound’s biological activity?

- Structure-Activity Relationship (SAR) :

- Benzyloxy Group : Enhances lipophilicity (logP ~3.2), improving membrane permeability in cellular assays .

- Fluorine Substituents : Increase metabolic stability by resisting cytochrome P450-mediated oxidation .

Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

- Key Challenges :

- Purification : Column chromatography is impractical at scale; switch to recrystallization (e.g., ethanol/water mixtures) .

- Safety : Benzyl bromide is a lachrymator; use closed systems and PPE (gloves, goggles) as per GHS guidelines .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for this compound analogs: How should researchers address this?

- Example : Methyl 3,5-difluorobenzoate is reported with m.p. 141–143°C in one study but 135–138°C in another .

- Resolution : Verify crystallinity via DSC and account for polymorphic forms. Use standardized drying protocols to remove solvent residues .

Safety and Handling

Q. What are the critical safety considerations when handling this compound?

- Hazards : Irritant (GHS R36/38); avoid inhalation and skin contact .

- Protocols :

- Use fume hoods and static-dissipative equipment during synthesis.

- Store in sealed containers under inert gas (N₂) at 2–8°C to prevent ester hydrolysis .

Applications in Drug Discovery

Q. Can this compound serve as a bioisostere for carboxylate groups in protease inhibitors?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.